

2-Amino Nevirapine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

[Get Quote](#)

In-Depth Technical Guide: 2-Amino Nevirapine

For Researchers, Scientists, and Drug Development Professionals

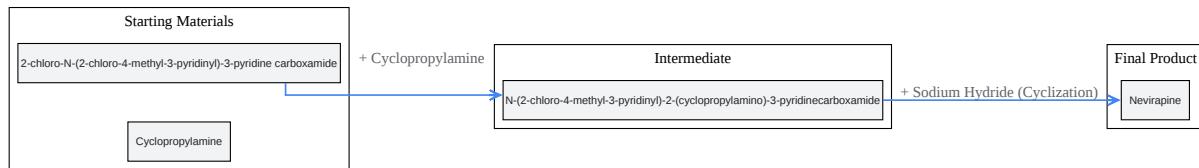
Introduction

This technical guide provides a comprehensive overview of **2-Amino Nevirapine**, a molecule of significant interest in the context of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. **2-Amino Nevirapine** is primarily recognized as a metabolite and a process impurity in the synthesis of Nevirapine. Understanding its chemical properties, formation, and analytical detection is crucial for the quality control of Nevirapine manufacturing and for a complete toxicological and metabolic profile of the parent drug.

Core Data Presentation

A summary of the key quantitative data for **2-Amino Nevirapine** is presented below, alongside the parent compound, Nevirapine, for comparative analysis.

Property	2-Amino Nevirapine	Nevirapine
CAS Number	284686-15-3 [1] [2]	129618-40-2
Molecular Formula	C ₁₅ H ₁₅ N ₅ O [1]	C ₁₅ H ₁₄ N ₄ O
Molecular Weight	281.31 g/mol [1]	266.30 g/mol
Synonyms	2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3] [4] diazepin-6-one [2]	11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3] [4] diazepin-6-one
Appearance	Yellow Solid	White to off-white crystalline powder


Synthesis and Formation

Detailed experimental protocols for the dedicated synthesis of **2-Amino Nevirapine** are not extensively available in peer-reviewed literature, as it is primarily considered an impurity. However, its formation is intrinsically linked to the synthesis of Nevirapine.

Nevirapine Synthesis Overview

The synthesis of Nevirapine typically involves the condensation of 2-chloro-3-amino-4-picoline with a substituted nicotinic acid derivative, followed by cyclization. Several synthetic routes have been developed to improve yield and reduce impurities.

A common pathway involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by cyclization with a strong base like sodium hydride.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for Nevirapine.

Formation of 2-Amino Nevirapine

The formation of **2-Amino Nevirapine** as an impurity can occur through various side reactions during the synthesis of Nevirapine, potentially involving reduction of a nitro precursor or other nitrogen-containing functionalities under specific reaction conditions. While a direct synthesis protocol is not readily available, it is understood that it can be synthesized from 2-Nitro Nevirapine.

Experimental Protocols

Due to the limited public information on **2-Amino Nevirapine** as a standalone compound, detailed experimental protocols are primarily focused on the detection and quantification of impurities, including **2-Amino Nevirapine**, within the Nevirapine active pharmaceutical ingredient (API).

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Nevirapine and its impurities.

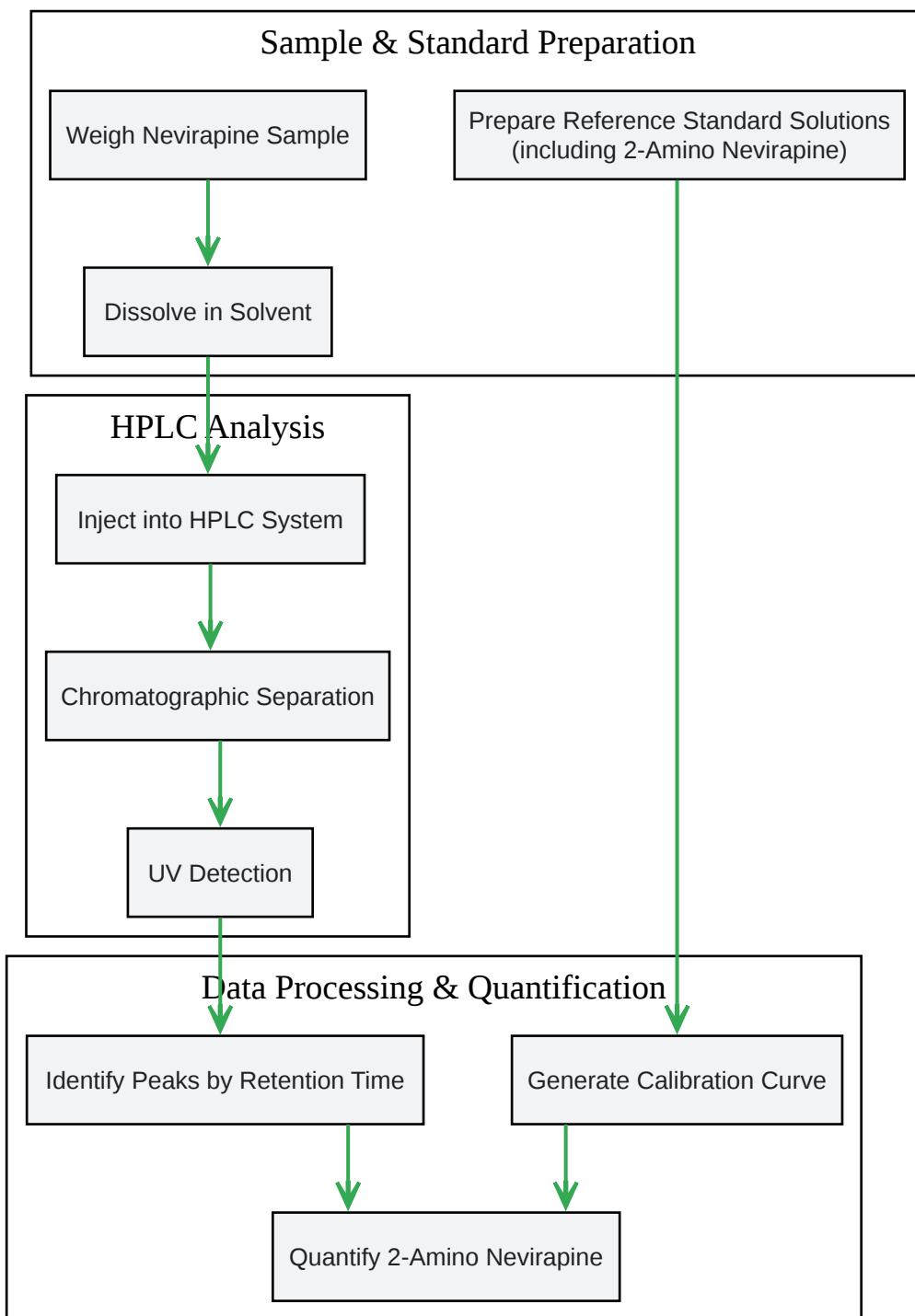
Objective: To detect and quantify **2-Amino Nevirapine** and other related substances in a Nevirapine sample.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (pH adjusted)
- Water (HPLC grade)
- Reference standards for Nevirapine and its known impurities, including **2-Amino Nevirapine**.


Chromatographic Conditions (Illustrative Example):

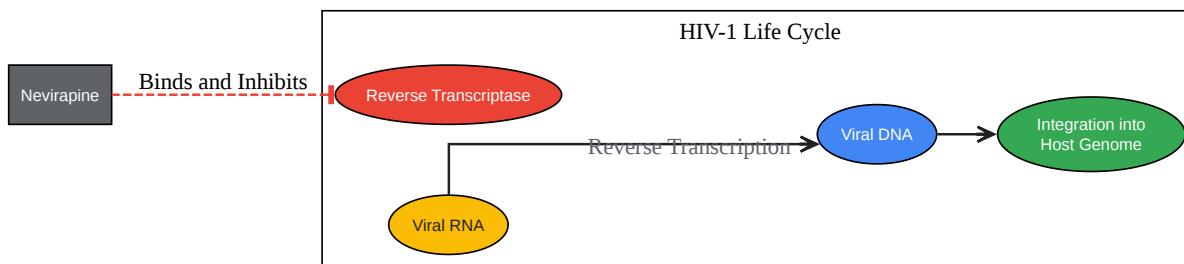
- Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
- Injection Volume: 20 µL

Procedure:

- Standard Preparation: Prepare a stock solution of **2-Amino Nevirapine** reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to establish a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the Nevirapine API sample in the mobile phase or a suitable solvent to a known concentration.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the **2-Amino Nevirapine** peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of **2-Amino Nevirapine** using the calibration curve.

[Click to download full resolution via product page](#)


Caption: General workflow for the analytical determination of **2-Amino Nevirapine**.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of **2-Amino Nevirapine**. Its effects are generally considered in the broader context of the safety and efficacy profile of the parent drug, Nevirapine.

Nevirapine's Mechanism of Action

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a pocket in the reverse transcriptase enzyme of HIV-1, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Nevirapine as an NNRTI.

The biological impact of **2-Amino Nevirapine**, if any, would need to be investigated through dedicated pharmacological and toxicological studies. As a metabolite, its contribution to the overall therapeutic or adverse effect profile of Nevirapine is currently not well-defined in the public domain.

Conclusion

2-Amino Nevirapine is a known impurity and metabolite of the antiretroviral drug Nevirapine. While its fundamental physicochemical properties have been characterized, there is a notable absence of in-depth research into its specific synthesis, biological activity, and experimental protocols. The primary focus of existing literature remains on the parent compound, Nevirapine. For researchers and professionals in drug development, the significance of **2-Amino Nevirapine** currently lies in its role as a critical quality attribute to be monitored during the manufacturing and quality control of Nevirapine. Further investigation is warranted to fully elucidate the pharmacological and toxicological profile of **2-Amino Nevirapine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Amino Nevirapine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137577#2-amino-nevirapine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com